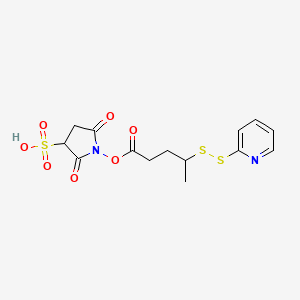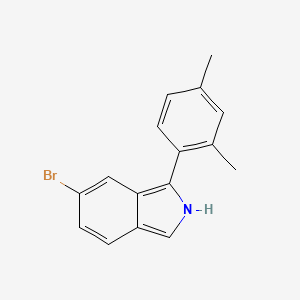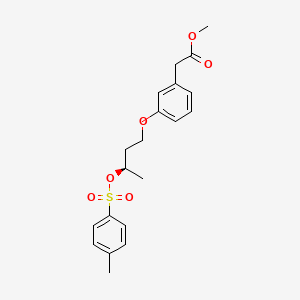
methyl (R)-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tosyloxy group, which is a derivative of toluenesulfonic acid, and a butoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(3-(tosyloxy)butoxy)phenol. This intermediate is then reacted with ®-2-bromo-2-phenylacetic acid methyl ester under basic conditions to yield the final product.
-
Preparation of 3-(3-(tosyloxy)butoxy)phenol
Step 1: Tosylation of 3-butoxyphenol using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Step 2: Purification of the resulting 3-(3-(tosyloxy)butoxy)phenol.
-
Coupling Reaction
Step 1: Reaction of 3-(3-(tosyloxy)butoxy)phenol with ®-2-bromo-2-phenylacetic acid methyl ester in the presence of a base such as potassium carbonate.
Step 2: Purification of the final product, methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl acetates.
Hydrolysis: Formation of ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetic acid.
Oxidation: Formation of oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate depends on the specific application. In the context of its use as a prodrug, the ester group is hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved would depend on the nature of the active drug released.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-2-(3-(3-(methoxy)butoxy)phenyl)acetate: Similar structure but with a methoxy group instead of a tosyloxy group.
Methyl ®-2-(3-(3-(ethoxy)butoxy)phenyl)acetate: Similar structure but with an ethoxy group instead of a tosyloxy group.
Methyl ®-2-(3-(3-(benzyloxy)butoxy)phenyl)acetate: Similar structure but with a benzyloxy group instead of a tosyloxy group.
Uniqueness
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate is unique due to the presence of the tosyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
Fórmula molecular |
C20H24O6S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
methyl 2-[3-[(3R)-3-(4-methylphenyl)sulfonyloxybutoxy]phenyl]acetate |
InChI |
InChI=1S/C20H24O6S/c1-15-7-9-19(10-8-15)27(22,23)26-16(2)11-12-25-18-6-4-5-17(13-18)14-20(21)24-3/h4-10,13,16H,11-12,14H2,1-3H3/t16-/m1/s1 |
Clave InChI |
TVBLOCONPORSPL-MRXNPFEDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCOC2=CC=CC(=C2)CC(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCOC2=CC=CC(=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


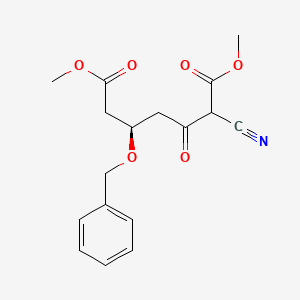
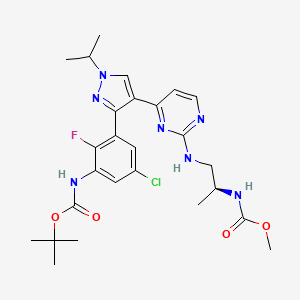
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
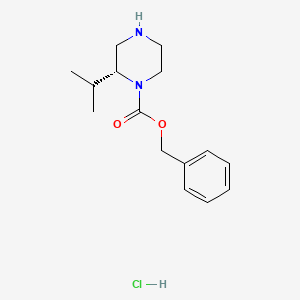
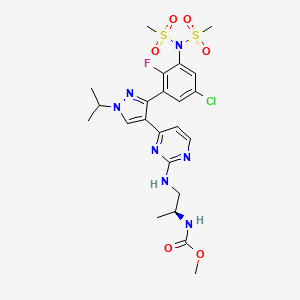
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
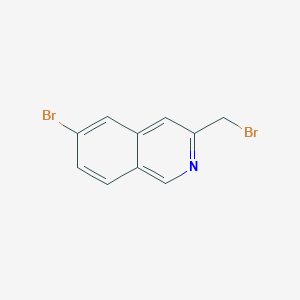

![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
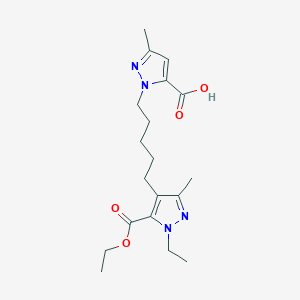
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
